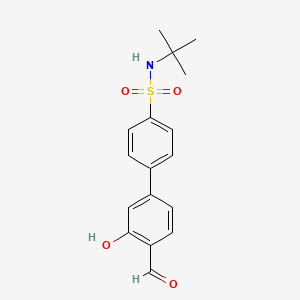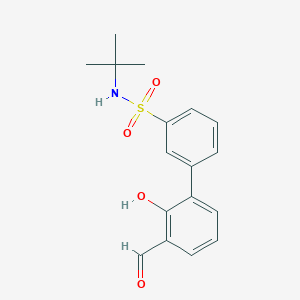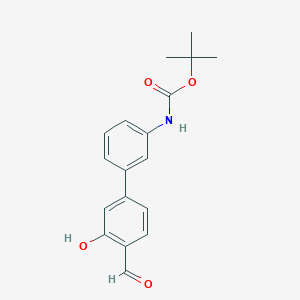
5-(3-BOC-Aminophenyl)-2-formylphenol, 95%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(3-BOC-Aminophenyl)-2-formylphenol, 95% (5-BOC-AP-2FP) is an organic compound that is used in a variety of scientific and industrial applications. It is a colorless solid with a melting point of 159-161 °C and a boiling point of 286-288 °C. 5-BOC-AP-2FP is a highly versatile compound, with a wide range of potential applications in the field of organic synthesis. It has been used as a starting material in the synthesis of a variety of organic compounds, including pharmaceuticals, agrochemicals, and polymers. It has also been used in the synthesis of a variety of materials, including polymers, dyes, and catalysts.
Mecanismo De Acción
5-(3-BOC-Aminophenyl)-2-formylphenol, 95% is an organic compound that undergoes a variety of chemical reactions. The most common reaction is the nitro-aldol reaction, which involves the formation of a nitro-aldehyde from the reaction of a nitro compound with an aldehyde. The nitro-aldehyde then undergoes a condensation reaction with a formylphenol to form 5-(3-BOC-Aminophenyl)-2-formylphenol, 95%. This reaction is catalyzed by a base, such as sodium hydroxide or potassium hydroxide.
Biochemical and Physiological Effects
5-(3-BOC-Aminophenyl)-2-formylphenol, 95% has a wide range of effects on biochemical and physiological processes. It has been shown to inhibit the growth of a variety of bacteria, including Escherichia coli and Staphylococcus aureus. It has also been shown to inhibit the growth of a variety of fungi, including Candida albicans and Aspergillus niger. In addition, it has been shown to possess anti-inflammatory and anti-cancer activities.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
5-(3-BOC-Aminophenyl)-2-formylphenol, 95% is a highly versatile compound, with a wide range of potential applications in the field of organic synthesis. Its advantages include its low cost, high purity, and easy availability. In addition, it is relatively stable and can be stored for long periods of time. Its main limitation is its relatively low solubility in water, which may limit its use in certain applications.
Direcciones Futuras
The potential applications of 5-(3-BOC-Aminophenyl)-2-formylphenol, 95% are vast and continue to expand as new research is conducted. Future research may focus on the synthesis of new compounds using 5-(3-BOC-Aminophenyl)-2-formylphenol, 95% as a starting material. In addition, further research may focus on the use of 5-(3-BOC-Aminophenyl)-2-formylphenol, 95% in the synthesis of materials for use in medical and industrial applications. Finally, research may focus on the use of 5-(3-BOC-Aminophenyl)-2-formylphenol, 95% in the synthesis of novel drugs and agrochemicals.
Métodos De Síntesis
5-(3-BOC-Aminophenyl)-2-formylphenol, 95% can be synthesized using a variety of methods. The most commonly used method involves the reaction of 3-bromo-4-nitrobenzaldehyde with 2-formylphenol in the presence of a base. The reaction is carried out in an organic solvent, such as dimethylformamide (DMF) or tetrahydrofuran (THF), at a temperature of 60-80 °C for 12-24 hours. The product is then isolated by filtration and purified by recrystallization.
Aplicaciones Científicas De Investigación
5-(3-BOC-Aminophenyl)-2-formylphenol, 95% has a wide range of applications in scientific research. It has been used as a starting material in the synthesis of a variety of organic compounds, including pharmaceuticals, agrochemicals, and polymers. It has also been used in the synthesis of a variety of materials, including polymers, dyes, and catalysts. In addition, it has been used in the synthesis of a variety of biologically active compounds, including antibiotics, antimicrobial agents, and anti-cancer agents.
Propiedades
IUPAC Name |
tert-butyl N-[3-(4-formyl-3-hydroxyphenyl)phenyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO4/c1-18(2,3)23-17(22)19-15-6-4-5-12(9-15)13-7-8-14(11-20)16(21)10-13/h4-11,21H,1-3H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UAKYOKNVGYFWRU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC=CC(=C1)C2=CC(=C(C=C2)C=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(3-BOC-Aminophenyl)-2-formylphenol | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Formyl-5-[4-(piperidine-1-carbonyl)phenyl]phenol, 95%](/img/structure/B6379135.png)
![2-Formyl-6-[4-(piperidine-1-carbonyl)phenyl]phenol, 95%](/img/structure/B6379136.png)

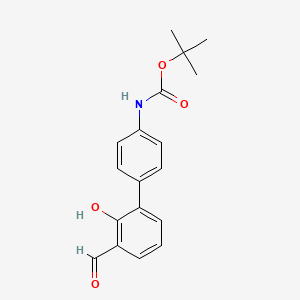
![2-Formyl-4-[3-(pyrrolidinylsulfonyl)phenyl]phenol, 95%](/img/structure/B6379154.png)
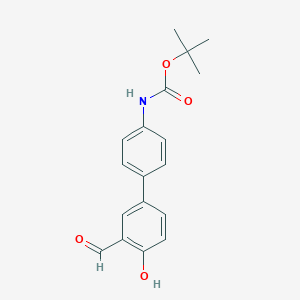
![2-Formyl-5-[3-(pyrrolidinylsulfonyl)phenyl]phenol, 95%](/img/structure/B6379166.png)
![2-Formyl-4-[4-(pyrrolidinylsulfonyl)phenyl]phenol, 95%](/img/structure/B6379168.png)
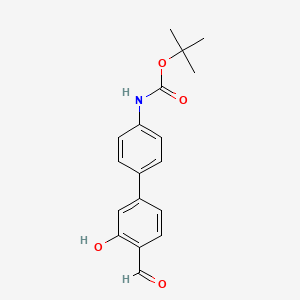
![2-Formyl-5-[4-(piperidin-1-ylsulfonyl)phenyl]phenol, 95%](/img/structure/B6379211.png)
